molecular formula C16H18ClN3O3 B5163769 N-(2-chlorobenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide

N-(2-chlorobenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide

Cat. No. B5163769
M. Wt: 335.78 g/mol
InChI Key: NZSLUYBBWCZNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide, commonly known as ABT-639, is a novel compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of isoxazolecarboxamide, which is known for its analgesic and anti-inflammatory properties. ABT-639 exhibits a high affinity and selectivity for the T-type calcium channel, making it a promising candidate for the treatment of pain, epilepsy, and other neurological disorders.

Mechanism of Action

ABT-639 exhibits a high affinity and selectivity for the T-type calcium channel, which is involved in the regulation of neuronal excitability. By blocking the T-type calcium channel, ABT-639 reduces the influx of calcium ions into the cell, leading to a decrease in neuronal excitability and neurotransmitter release. This, in turn, results in the analgesic, anti-inflammatory, and anticonvulsant effects of ABT-639.
Biochemical and Physiological Effects:
ABT-639 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain, inflammatory pain, and visceral pain. ABT-639 has also been shown to reduce the frequency and severity of seizures in animal models of epilepsy. Additionally, ABT-639 has been shown to have a positive effect on cardiac function and blood pressure.

Advantages and Limitations for Lab Experiments

ABT-639 has several advantages for use in lab experiments. It has a high affinity and selectivity for the T-type calcium channel, making it a useful tool for studying the role of this channel in neuronal excitability and neurotransmitter release. ABT-639 is also relatively stable and can be easily synthesized in large quantities, making it suitable for use in high-throughput screening assays. However, one limitation of ABT-639 is that it is not selective for the T-type calcium channel, and may also interact with other ion channels and receptors.

Future Directions

There are several future directions for research on ABT-639. One area of interest is the potential use of ABT-639 in the treatment of pain and epilepsy in humans. Clinical trials are currently underway to evaluate the safety and efficacy of ABT-639 in these indications. Another area of interest is the development of more selective T-type calcium channel blockers, which may have fewer off-target effects than ABT-639. Finally, further research is needed to fully understand the mechanism of action of ABT-639 and its potential applications in other diseases, such as cardiac arrhythmias and hypertension.

Synthesis Methods

The synthesis of ABT-639 involves several steps, starting with the reaction of 2-chlorobenzylamine with 3-isoxazolecarboxylic acid to form the corresponding amide. The amide is then treated with formaldehyde and morpholine to obtain the final product. The synthesis process has been optimized to improve the yield and purity of ABT-639, making it suitable for large-scale production.

Scientific Research Applications

ABT-639 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties, making it a promising candidate for the treatment of pain, epilepsy, and other neurological disorders. ABT-639 has also been studied for its potential use in treating cardiac arrhythmias and hypertension.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c17-14-4-2-1-3-12(14)10-18-16(21)15-9-13(23-19-15)11-20-5-7-22-8-6-20/h1-4,9H,5-8,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSLUYBBWCZNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=NO2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.